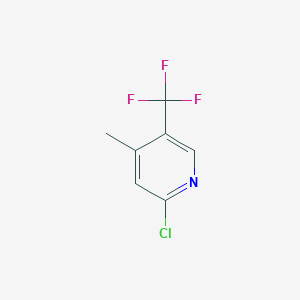

2-Chloro-4-methyl-5-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-methyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c1-4-2-6(8)12-3-5(4)7(9,10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQQNFYIASWQGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780802-36-0 | |

| Record name | 2-chloro-4-methyl-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4-methyl-5-(trifluoromethyl)pyridine chemical properties

An In-depth Technical Guide to 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications

Introduction

2-Chloro-4-methyl-5-(trifluoromethyl)pyridine is a halogenated and fluorinated pyridine derivative of significant interest in synthetic organic chemistry. Its unique electronic properties, stemming from the interplay of the chloro, methyl, and trifluoromethyl substituents on the pyridine ring, make it a valuable and versatile building block. This guide provides a comprehensive overview of its chemical and physical properties, common synthetic routes, reactivity profile, and key applications, particularly its role as a crucial intermediate in the development of novel pharmaceuticals and agrochemicals. With the CAS Number 780802-36-0, this compound is a cornerstone for researchers and development scientists working on complex molecular targets.[1]

PART 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral characteristics is fundamental for its effective use in a laboratory setting. These properties dictate storage, handling, and analytical procedures.

Physical Properties

2-Chloro-4-methyl-5-(trifluoromethyl)pyridine is typically a liquid at room temperature. Its key physical properties are summarized below, which are essential for designing reaction setups and purification protocols.

| Property | Value | Source |

| CAS Number | 780802-36-0 | |

| Molecular Formula | C₇H₅ClF₃N | [1] |

| Molecular Weight | 195.57 g/mol | Calculated |

| Physical Form | Liquid | |

| Purity | ≥95% | |

| Storage Temperature | 2-8°C, Sealed in dry conditions |

Spectroscopic Data

Spectroscopic analysis is critical for structure verification and purity assessment. The following table outlines the key spectroscopic data for this compound.

| Spectroscopic Technique | Description | Source |

| ¹H NMR | Data available for structural confirmation. | [2][3] |

| ¹³C NMR | Data available for carbon skeleton analysis. | [3] |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available for molecular weight and fragmentation pattern analysis. | [3][4] |

| Infrared (IR) Spectroscopy | IR spectra are available, providing information on functional groups and bond vibrations. | [3][4][5] |

PART 2: Synthesis Methodologies

The synthesis of 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine can be approached through various routes. A modern and efficient method involves constructing the pyridine ring from acyclic precursors, which can be more amenable to large-scale synthesis than the direct functionalization of a pre-existing pyridine core.[6]

One patented method highlights a convergent synthesis strategy that builds the core structure and subsequently chlorinates it.[6]

Synthetic Workflow Overview

The synthesis begins with acyclic starting materials, which undergo condensation and cyclization to form a 2-hydroxy-4-(trifluoromethyl)pyridine intermediate. The final step is a chlorination reaction to yield the target compound.[6] This approach avoids harsh conditions often required for direct fluorination or functional group manipulation on a pyridine ring.[6]

Caption: Synthetic pathway from acyclic precursors to the target compound.

Experimental Protocol: Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine

This protocol is adapted from a documented synthetic procedure and represents the final step in the synthesis.[6]

Objective: To convert the hydroxyl group of 2-Hydroxy-4-(trifluoromethyl)pyridine to a chloro group using thionyl chloride.

Materials:

-

2-Hydroxy-4-(trifluoromethyl)pyridine

-

1,2-Dichloroethane (DCE)

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Ice water

-

10% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Charge a reaction vessel with 2.00 g (0.012 mol) of 2-hydroxy-4-(trifluoromethyl)pyridine and 20 mL of 1,2-dichloroethane.

-

Add 1-2 drops of DMF to act as a catalyst.

-

At room temperature, add 2.90 g (0.025 mol) of thionyl chloride dropwise to the mixture.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 4 hours.

-

Upon completion, cool the reaction and dilute it with an additional 20 mL of 1,2-dichloroethane.

-

Carefully add the reaction mixture dropwise into ice water to quench the excess thionyl chloride.

-

Neutralize the solution to a neutral pH using a 10% aqueous solution of sodium hydroxide.

-

Perform a liquid-liquid extraction. Separate the organic layer and extract the aqueous layer with additional solvent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the final product as a pale yellow liquid.[6]

PART 3: Reactivity and Chemical Profile

The chemical behavior of 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine is governed by the electronic properties of its substituents.

-

2-Chloro Group: The chlorine atom at the C2 position is a good leaving group, making this site highly susceptible to nucleophilic aromatic substitution (SₙAr). This is the primary handle for introducing a wide variety of functional groups.

-

4-Methyl Group: As an alkyl group, the methyl substituent is electron-donating through an inductive effect, which slightly activates the pyridine ring towards electrophilic attack and can influence the regioselectivity of reactions.

-

5-Trifluoromethyl Group: The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This has two major consequences:

-

It deactivates the pyridine ring towards electrophilic substitution.

-

It significantly enhances the electrophilicity of the carbon atom bonded to the chlorine, thereby activating the C2 position for nucleophilic attack.

-

The combined effect of these groups makes the C2-chloro position the most reactive site for nucleophilic displacement, a cornerstone of its utility in synthetic chemistry.

Caption: Electronic influences of substituents on the pyridine ring's reactivity.

PART 4: Applications in Research and Development

The trifluoromethylpyridine (TFMP) moiety is a key structural motif in many modern agrochemicals and pharmaceuticals due to the unique physicochemical properties conferred by the fluorine atoms.[7][8] 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine serves as a vital intermediate for introducing this valuable scaffold.

Pharmaceutical Intermediate: Molidustat Synthesis

A significant application of this compound is as a key precursor in the synthesis of Molidustat.[9] Molidustat is an oral HIF-prolyl hydroxylase inhibitor, a class of drugs investigated for the treatment of anemia associated with chronic kidney disease. The pyridine core from this intermediate is central to the final drug's structure and function.

Caption: Role as a key intermediate in the synthesis of Molidustat.

Agrochemical Synthesis

Trifluoromethylpyridine derivatives are widely used in agrochemicals as herbicides, insecticides, and fungicides.[7][8][10][11] While specific examples for the 4-methyl isomer are less common than 5- or 6-substituted TFMPs, its structural motifs are highly relevant. The 2-chloro position allows for the coupling of this pyridine core to other molecular fragments to create complex active ingredients.[8] For instance, related compounds like 2-chloro-5-(trifluoromethyl)pyridine are critical for producing high-efficiency herbicides and insecticides.[10]

PART 5: Safety and Handling

Proper handling of 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine is essential due to its potential hazards. The following information is synthesized from available Safety Data Sheets (SDS).

| Safety Aspect | Recommendation | Hazard Statements |

| GHS Pictogram | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. |

| H315: Causes skin irritation. | ||

| H319: Causes serious eye irritation. | ||

| H335: May cause respiratory irritation. | ||

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure. Use a respirator if ventilation is inadequate.[12][13][14] | - |

| Handling | Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[12][13][14] | - |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. Keep refrigerated (2-8°C).[12] | - |

| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12][13] | - |

| First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[12][13] | - |

| First Aid (Ingestion) | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.[12][13] | - |

| First Aid (Inhalation) | Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[12][13] | - |

References

- 1. 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine | C7H5ClF3N | CID 33726702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 780802-36-0|2-Chloro-4-methyl-5-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 3. 2-Chloro-4-Methyl-5-(trifluoroMethyl)pyridine(780802-36-0) 1H NMR [m.chemicalbook.com]

- 4. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 9. nbinno.com [nbinno.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

2-Chloro-4-methyl-5-(trifluoromethyl)pyridine is a key fluorinated heterocyclic building block, essential for the synthesis of advanced agrochemicals and novel pharmaceutical agents. The strategic placement of its chloro, methyl, and trifluoromethyl substituents on the pyridine ring imparts unique physicochemical properties that are highly sought after in modern drug discovery and crop science. This guide provides a comprehensive overview of the primary synthetic strategies for this compound, focusing on the underlying chemical principles, detailed experimental insights, and comparative analysis of prevalent methodologies. We will explore multi-step transformations from picoline precursors, a dominant industrial approach, and contrast it with alternative strategies. This document is intended to serve as a practical and authoritative resource for chemists engaged in the research and development of complex molecules incorporating this valuable pyridine intermediate.

Strategic Importance in Chemical Synthesis

The trifluoromethyl group (-CF3) is a cornerstone of modern medicinal and agricultural chemistry. Its high electronegativity, metabolic stability, and lipophilicity can dramatically improve a molecule's bioactivity, membrane permeability, and binding affinity. When incorporated into a pyridine scaffold, particularly with a chlorine atom at the 2-position, it creates a versatile intermediate. The 2-chloro substituent serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a wide array of functional groups (e.g., amines, ethers, thiols) to build more complex target molecules.

While many trifluoromethylpyridines are derived from 3-picoline (β-picoline)[1][2], the synthesis of the 4-methyl isomer, 2-chloro-4-methyl-5-(trifluoromethyl)pyridine, presents unique regiochemical challenges and opportunities. This specific substitution pattern is critical for fine-tuning the electronic and steric profile of final products.

Primary Synthetic Pathway: Multi-Step Halogenation of a Picoline Precursor

The most established and industrially scalable approach to synthesizing substituted trifluoromethylpyridines involves the sequential modification of an inexpensive picoline starting material. For the target molecule, a logical, though synthetically challenging, precursor would be 3,4-dimethylpyridine (3,4-lutidine). The general strategy involves three core transformations:

-

Regioselective Chlorination of the pyridine ring at the 2-position.

-

Exhaustive Radical Chlorination of the 5-position methyl group to a trichloromethyl (-CCl3) group.

-

Halogen Exchange (Halex) Fluorination to convert the -CCl3 group into the desired -CF3 group.

This pathway is analogous to the well-documented synthesis of 2-chloro-5-(trifluoromethyl)pyridine from 3-picoline[3][4].

Diagram of the Picoline-Based Pathway

Caption: Proposed synthesis from 3,4-dimethylpyridine.

Step I: Ring Chlorination

The introduction of a chlorine atom at the 2-position of a pyridine ring is a critical first step. Direct chlorination of picolines can be unselective. A more controlled and widely adopted method involves an N-oxidation/chlorination sequence.

-

Causality & Expertise: The pyridine nitrogen is first oxidized to an N-oxide. This modification serves two purposes: it deactivates the ring towards electrophilic attack, preventing unwanted side reactions, but more importantly, it activates the α-positions (2- and 6-positions) towards nucleophilic attack by a chlorinating agent. Reagents like benzoyl chloride or thionyl chloride are commonly used to deliver the chloride and subsequently remove the oxygen, regenerating the aromatic pyridine ring[3][5]. The choice between the 2- and 6-positions is influenced by steric and electronic factors of the other ring substituents.

Step II: Side-Chain Radical Chlorination

Once the 2-chloro-4,5-dimethylpyridine intermediate is formed, the next challenge is to selectively chlorinate one of the methyl groups. The methyl group at the 5-position must be converted to a trichloromethyl group.

-

Causality & Expertise: This transformation is achieved via a free-radical chain reaction. It requires a radical initiator, such as azobisisobutyronitrile (AIBN) or a peroxide, and is often promoted by UV light[3][6]. The reaction is typically performed at elevated temperatures in a non-reactive solvent like carbon tetrachloride or o-dichlorobenzene, while bubbling chlorine gas through the mixture[3]. Precise control of the reaction conditions (temperature, chlorine flow rate, initiator concentration) is paramount to achieve exhaustive chlorination to the -CCl3 group without promoting further, undesired chlorination on the pyridine ring or the other methyl group.

Step III: Halogen Exchange Fluorination (The Halex Reaction)

The final and most crucial step is the conversion of the trichloromethyl group to the highly stable trifluoromethyl group.

-

Causality & Expertise: This is a nucleophilic substitution reaction where chloride atoms are replaced by fluoride atoms. Common fluorinating agents include anhydrous hydrogen fluoride (HF) and potassium fluoride (KF)[3][7].

-

Using HF: This method often requires high temperatures and pressures in an autoclave and can be hazardous to handle on a lab scale, though it is common in industrial settings[7].

-

Using KF: This method is often more amenable to standard laboratory conditions. However, KF has low solubility in organic solvents. To overcome this, the reaction is typically run in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane. Furthermore, a phase-transfer catalyst (PTC) such as cetyltrimethylammonium bromide (CTAB) is essential[3][5]. The PTC facilitates the transport of the fluoride anion from the solid KF surface into the organic phase, where it can react with the trichloromethyl group. The reaction is driven to completion by the formation of stable potassium chloride (KCl).

-

Alternative Synthetic Strategies

While modification of picoline precursors is common, other strategies exist, particularly "building block" approaches where the pyridine ring is constructed from acyclic precursors already containing the trifluoromethyl group.

Cyclo-condensation Pathway

This bottom-up approach involves condensing smaller molecules to form the pyridine ring. A patented method for the synthesis of the related isomer, 2-chloro-4-(trifluoromethyl)pyridine, provides a blueprint for how such a strategy could be designed[8].

-

Formation of a Trifluoromethylated Building Block: Reaction of an enol ether (e.g., vinyl n-butyl ether) with trifluoroacetic anhydride yields a trifluoromethyl-β-diketone equivalent[8].

-

Chain Elongation: Reaction with a phosphonate reagent, like trimethylphosphonoacetate, extends the carbon chain.

-

Ring Formation (Cyclization): The elongated, acyclic intermediate is then condensed with an ammonia source, such as ammonium acetate in formamide, at high temperature to construct the 2-hydroxypyridine ring[8].

-

Final Chlorination: The resulting 2-hydroxypyridine (which exists in tautomeric equilibrium with its pyridone form) is converted to the final 2-chloro product using a standard chlorinating agent like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3)[8][9].

Diagram of the Cyclo-condensation Pathway

Caption: Generalized cyclo-condensation approach.

-

Expertise & Trustworthiness: While powerful, this method requires the synthesis of specialized acyclic precursors. The overall yield and cost-effectiveness depend heavily on the efficiency of the initial steps. However, it offers a significant advantage in controlling the final substitution pattern, avoiding the isomer separation issues that can plague the picoline-based routes[4].

Detailed Experimental Protocol

The following protocol is a representative example of the Halogen Exchange (Halex) fluorination step, adapted from a patented procedure for a structurally similar compound[3].

Objective: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine from 2-Chloro-5-(trichloromethyl)pyridine.

Materials:

-

2-Chloro-5-(trichloromethyl)pyridine (0.1 mol)

-

Anhydrous Potassium Fluoride (KF), freshly ground and dried (0.22 mol)

-

Cetyltrimethylammonium bromide (CTAB) (7-10% of the starting material's mass)

-

Dimethyl Sulfoxide (DMSO), anhydrous (50 mL)

Procedure:

-

A 100 mL three-necked flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer.

-

2-Chloro-5-(trichloromethyl)pyridine (23.3 g, 0.1 mol) and anhydrous DMSO (50 mL) are added to the flask.

-

The mixture is stirred and heated to 100°C under a nitrogen atmosphere.

-

Anhydrous potassium fluoride (12.8 g, 0.22 mol) and CTAB (1.9 g) are carefully added to the heated solution.

-

The reaction mixture is heated to a gentle reflux (approximately 130-140°C) and maintained for 6 hours. The progress of the reaction should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

After completion, the reaction is cooled to room temperature. The mixture is filtered to remove the solid KCl byproduct and unreacted KF.

-

The filter cake is washed with a small amount of ethyl acetate.

-

The combined filtrate and washings are transferred to a separatory funnel. The product can be isolated by vacuum distillation from the high-boiling DMSO solvent.

-

For laboratory scale, the mixture can be diluted with water and extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 2-chloro-5-(trifluoromethyl)pyridine. A typical yield for this step is around 80%[3].

Comparative Data Summary

| Pathway | Starting Material | Key Transformations | Advantages | Challenges | Reference(s) |

| Picoline Modification | 3,4-Dimethylpyridine (proposed) | Ring Chlorination, Radical Side-Chain Chlorination, Halex Fluorination | Inexpensive starting material, Scalable | Multi-step, Potential for isomeric impurities, Harsh reaction conditions (e.g., HF or high temp) | [2][3][4] |

| Cyclo-condensation | Acyclic CF3 precursors | Condensation, Cyclization, Chlorination | High regioselectivity, Milder conditions for some steps | More complex starting materials, Can have lower overall yield if early steps are inefficient | [8] |

| Direct Chlorination of TFMP | 4-Methyl-3-(trifluoromethyl)pyridine | Ring Chlorination | Potentially fewer steps | Precursor may not be readily available, Control of regioselectivity can be difficult | [4] |

Conclusion

The synthesis of 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine is a challenging yet critical task for the advancement of chemical research. The most industrially viable route remains the multi-step halogenation of a picoline precursor, leveraging low-cost starting materials. This method, however, demands rigorous control over reaction conditions to manage selectivity and ensure safety. In contrast, cyclo-condensation strategies offer superior regiochemical control and are a powerful tool in a research and discovery setting, though they may require more elaborate starting materials. The choice of synthetic pathway ultimately depends on the desired scale, available resources, and the specific purity requirements of the final application. Continued innovation in catalysis and reaction engineering will be key to developing more efficient, sustainable, and cost-effective methods for producing this and other vital fluorinated intermediates.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]

- 6. asianpubs.org [asianpubs.org]

- 7. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 8. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 9. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to GSK1070916: A Potent and Selective Aurora B/C Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of GSK1070916, a highly potent and selective ATP-competitive inhibitor of Aurora B and Aurora C kinases. Initially, it is critical to address a point of confusion regarding its Chemical Abstracts Service (CAS) number. While some chemical suppliers incorrectly associate CAS number 780802-36-0 with this compound, the correct and verified CAS number for GSK1070916 is 942918-07-2 . This guide will exclusively refer to the properties and activities of GSK1070916 under its correct CAS designation.

GSK1070916 has emerged as a significant tool in cancer research due to its ability to disrupt mitotic progression, leading to polyploidy and subsequent apoptosis in a wide array of tumor cell lines. Its high selectivity for Aurora B and C over Aurora A minimizes certain off-target effects, making it a valuable candidate for further investigation in oncology. This document details the compound's chemical structure, physicochemical properties, mechanism of action, relevant signaling pathways, and detailed protocols for its application in preclinical research.

Chemical and Physical Properties

GSK1070916 is a synthetic, small-molecule inhibitor belonging to the azaindole class. Its structure is optimized for potent and selective binding to the ATP-binding pocket of Aurora B and C kinases.

| Property | Value | Source |

| CAS Number | 942918-07-2 | , |

| Molecular Formula | C₃₀H₃₃N₇O | |

| Molecular Weight | 507.63 g/mol | |

| IUPAC Name | N-(4-(3-(3-(dimethylamino)propyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazol-1-yl)phenyl)-N'-methylurea | N/A |

| Appearance | Solid powder | N/A |

| Solubility | Soluble in DMSO | N/A |

Mechanism of Action and Signaling Pathway

The Role of Aurora B Kinase in Mitosis

Aurora B is a serine/threonine kinase and a crucial component of the chromosomal passenger complex (CPC), which also includes INCENP, Survivin, and Borealin.[1] The CPC acts as a master regulator of mitosis, ensuring the fidelity of chromosome segregation and cytokinesis.[1] Its localization changes dynamically throughout mitosis: it is found at the centromeres in prophase and metaphase, and relocates to the central spindle and midbody during anaphase and telophase.[2]

Key functions of Aurora B include:

-

Correction of Kinetochore-Microtubule Attachments: Aurora B phosphorylates components of the kinetochore, destabilizing incorrect attachments to the mitotic spindle and allowing for their correction.[3]

-

Spindle Assembly Checkpoint (SAC): It participates in the SAC, a signaling pathway that prevents the onset of anaphase until all chromosomes are properly attached to the spindle.[2]

-

Histone H3 Phosphorylation: Aurora B directly phosphorylates histone H3 at Serine 10 (H3S10ph), a modification essential for chromosome condensation during mitosis.[4]

-

Cytokinesis: It plays a vital role in the formation of the cleavage furrow and the successful completion of cell division.[2]

Inhibition by GSK1070916

GSK1070916 is a reversible and ATP-competitive inhibitor that demonstrates high selectivity for Aurora B and Aurora C over Aurora A.[5] It exhibits potent inhibition of Aurora B and C with Ki values of 0.38 nM and 1.5 nM, respectively.[5] A distinguishing feature of GSK1070916 is its time-dependent inhibition, with an extremely slow dissociation half-life from Aurora B of over 480 minutes.[6]

By inhibiting Aurora B, GSK1070916 disrupts its critical mitotic functions. The most prominent and measurable effect is the dose-dependent inhibition of histone H3 phosphorylation at Serine 10.[5][7] This leads to defects in chromosome alignment and segregation. Consequently, cells treated with GSK1070916 fail to complete mitosis and cytokinesis, resulting in endoreduplication and the formation of polyploid cells, which ultimately undergo apoptosis.[5][7]

In Vitro and In Vivo Activity

Kinase Selectivity

GSK1070916 displays a high degree of selectivity for Aurora B and C over Aurora A, with over 250-fold greater potency against Aurora B.[6] This selectivity is advantageous as the inhibition of Aurora A can lead to different cellular phenotypes and potential toxicities.

Cellular Activity

GSK1070916 demonstrates potent anti-proliferative activity across a broad range of human cancer cell lines, with a median EC₅₀ of 8 nM.[5] A significant decrease in potency is observed in non-dividing, normal human cells, which is consistent with its mitosis-specific mechanism of action.[7]

In Vivo Efficacy

In preclinical xenograft models, GSK1070916 has shown significant anti-tumor effects in various cancers, including breast, colon, lung, and leukemia.[7] Administration of GSK1070916 in these models leads to a dose-dependent inhibition of histone H3 phosphorylation in tumor tissues, confirming its on-target activity in vivo.[7]

Experimental Protocols

The following protocols are foundational for evaluating the efficacy and mechanism of action of GSK1070916.

In Vitro Aurora Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available kits (e.g., ADP-Glo™) to determine the IC₅₀ of GSK1070916 against purified Aurora kinases.

Principle: Kinase activity is measured by quantifying the amount of ADP produced, which is converted to a luminescent signal.

Materials:

-

Recombinant active Aurora B kinase

-

Kinase substrate (e.g., Kemptide)

-

ATP

-

GSK1070916 (serial dilutions)

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)[8]

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96- or 384-well plates

Procedure:

-

Prepare Reagents: Thaw all reagents and prepare serial dilutions of GSK1070916 in the appropriate buffer.

-

Reaction Setup: In a 96-well plate, add in order:

-

Kinase Assay Buffer

-

GSK1070916 at various concentrations (or vehicle control)

-

Aurora B kinase

-

Substrate/ATP mix to initiate the reaction.

-

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.[1][9]

-

ADP Detection:

-

Measurement: Read luminescence using a plate reader.

-

Analysis: Calculate the percent inhibition for each GSK1070916 concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

GSK1070916 (serial dilutions)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of GSK1070916 or vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Assay:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[10][11]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[10][11]

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.[10][11]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]

-

-

Measurement: Read luminescence using a plate reader.

-

Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the EC₅₀ value.

Western Blot for Phospho-Histone H3 (Ser10)

This protocol allows for the direct measurement of GSK1070916's target engagement in cells.

Materials:

-

Cancer cell line of interest

-

GSK1070916

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and a loading control (e.g., anti-Total Histone H3 or anti-GAPDH).

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with GSK1070916 for the desired time and concentration. Lyse the cells on ice and collect the protein lysate.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 10-25 µg of protein per lane on an SDS-PAGE gel.[2]

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for at least 1 hour at room temperature.[2]

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-phospho-Histone H3 (Ser10) antibody overnight at 4°C.[2]

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Analysis: Quantify the band intensity for phospho-Histone H3 and normalize it to the loading control.

Sources

- 1. promega.com [promega.com]

- 2. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. insights.opentrons.com [insights.opentrons.com]

- 6. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. promega.com [promega.com]

- 10. promega.com [promega.com]

- 11. ASCO – American Society of Clinical Oncology [asco.org]

An In-depth Technical Guide to the Molecular Structure and Analysis of 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine

Introduction

2-Chloro-4-methyl-5-(trifluoromethyl)pyridine is a halogenated and trifluoromethylated pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique substitution pattern imparts specific electronic and steric properties that are crucial for its reactivity and biological activity. A thorough understanding of its molecular structure is paramount for its effective utilization in synthetic chemistry and for elucidating its mechanism of action in biological systems. This guide provides a comprehensive overview of the analytical techniques and methodologies for the structural characterization of this compound, tailored for researchers, scientists, and drug development professionals. While specific spectral data for this exact molecule is not publicly available, this guide will leverage data from its isomers and foundational principles of spectroscopic analysis to provide a robust framework for its characterization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine is essential for its handling, storage, and for the design of analytical experiments.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClF₃N | |

| CAS Number | 780802-36-0 | |

| Physical Form | Liquid | |

| Storage | Sealed in dry, 2-8°C | |

| Purity (Typical) | 95% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR Analysis: The Proton Environment

The ¹H NMR spectrum will reveal the number of distinct proton environments and their connectivity. For 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine, we expect two aromatic proton signals and one signal for the methyl group.

Expected ¹H NMR Chemical Shifts (Predicted):

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| H-3 | ~7.5 - 8.0 | Singlet (or narrow doublet) | Located between the chloro and methyl groups, its chemical shift will be influenced by both. Coupling to the methyl protons might be observable. |

| H-6 | ~8.5 - 8.8 | Singlet | This proton is adjacent to the nitrogen atom and will be significantly deshielded, resulting in a downfield shift. |

| -CH₃ | ~2.3 - 2.6 | Singlet (or narrow quartet) | The methyl group protons will appear as a singlet, though long-range coupling to H-3 or the trifluoromethyl group might cause slight broadening or splitting. |

Causality Behind Expected Shifts: The electron-withdrawing nature of the pyridine nitrogen, the chlorine atom, and the trifluoromethyl group all contribute to the deshielding of the aromatic protons, pushing their signals downfield. The methyl group, being electron-donating, will have a lesser effect.

¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of the trifluoromethyl group will introduce characteristic quartet splitting for the carbon it is attached to, due to ¹³C-¹⁹F coupling.

Expected ¹³C NMR Chemical Shifts (Predicted):

| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale |

| C-2 | ~150 - 155 | Singlet | The carbon bearing the chlorine atom will be downfield due to the electronegativity of chlorine and its position adjacent to the nitrogen. |

| C-3 | ~130 - 135 | Singlet | Aromatic carbon. |

| C-4 | ~140 - 145 | Singlet | Aromatic carbon attached to the methyl group. |

| C-5 | ~120 - 125 | Quartet | The carbon attached to the CF₃ group will be split into a quartet due to coupling with the three fluorine atoms. |

| C-6 | ~148 - 152 | Singlet | Aromatic carbon adjacent to the nitrogen. |

| -CH₃ | ~15 - 20 | Singlet | The methyl carbon signal will be in the typical aliphatic region. |

| -CF₃ | ~120 - 125 | Quartet | The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant. |

¹⁹F NMR Analysis: A Window into Fluorine Chemistry

¹⁹F NMR is highly sensitive and provides a clean spectrum for fluorinated compounds. For 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Expected ¹⁹F NMR Chemical Shift (Predicted):

| Fluorine | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -CF₃ | ~ -60 to -70 | Singlet | The chemical shift is characteristic of a trifluoromethyl group on an aromatic ring. |

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Dissolve 5-10 mg of 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis is required. For ¹⁹F NMR, an external standard like CFCl₃ can be used.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument to ensure optimal resolution and lineshape.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Use proton decoupling to simplify the spectrum and enhance the signal. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum, which typically requires fewer scans due to the high sensitivity of the ¹⁹F nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the solvent or internal standard signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₅ClF₃N). Due to the presence of chlorine, an isotopic peak (M+2) will be observed with an intensity of approximately one-third of the molecular ion peak.[1]

-

Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of a chlorine atom, a trifluoromethyl group, or other small neutral molecules. Common fragmentation pathways for halogenated pyridines can be complex but provide valuable structural information.

Predicted Key Fragments:

| m/z | Identity | Rationale |

| 195/197 | [C₇H₅ClF₃N]⁺ | Molecular ion (M⁺) and its M+2 isotope peak. |

| 160 | [C₇H₅F₃N]⁺ | Loss of a chlorine radical. |

| 126 | [C₆H₅ClN]⁺ | Loss of the trifluoromethyl radical. |

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine

Introduction

2-Chloro-4-methyl-5-(trifluoromethyl)pyridine is a critical fluorinated heterocyclic building block in the development of modern agrochemicals and pharmaceuticals. The specific arrangement of the chloro, methyl, and trifluoromethyl substituents on the pyridine ring imparts unique physicochemical properties to the molecules in which it is incorporated, often enhancing their biological activity, metabolic stability, and bioavailability. This guide provides a comprehensive overview of the primary synthetic strategies and starting materials for the preparation of this key intermediate, designed for researchers and professionals in the fields of organic synthesis and drug development. We will explore two principal approaches: a "bottom-up" synthesis involving the construction of the pyridine ring from acyclic precursors, and a "top-down" strategy that begins with a pre-functionalized pyridine core.

Strategy 1: "Bottom-Up" Synthesis via Pyridine Ring Construction

This elegant approach builds the core pyridine structure from simple, acyclic starting materials, offering a high degree of control over the final substitution pattern. A representative pathway, adapted from methodologies for structurally similar compounds, commences with readily available vinyl ethers and trifluoroacetylating agents.[1]

Core Causality of the "Bottom-Up" Approach

The logic of this strategy is to construct a highly functionalized linear precursor that is primed for cyclization. The key steps involve the formation of a trifluoromethyl-containing β-ketoester equivalent, which then undergoes a condensation reaction with an ammonia source to form the pyridinone ring. This method avoids the often-challenging direct and regioselective functionalization of a pre-existing pyridine ring.

Experimental Workflow: Pyridine Ring Synthesis

The synthesis can be dissected into three primary stages:

-

Formation of a Trifluoromethylated Ketone Intermediate: The synthesis initiates with the reaction of a vinyl ether, such as vinyl n-butyl ether, with trifluoroacetic anhydride in the presence of a base like pyridine. This step yields a 4-alkoxy-1,1,1-trifluoro-3-en-2-one intermediate.[1]

-

Chain Extension and Preparation for Cyclization: The trifluoromethylated ketone is then reacted with a phosphonate ylide, such as trimethylphosphonoacetate, in a Horner-Wadsworth-Emmons type reaction. This elongates the carbon chain and introduces the ester functionality necessary for the subsequent cyclization, yielding a substituted pentenoate.[1]

-

Cyclization to the Pyridinone Core and Subsequent Chlorination: The pentenoate intermediate is then subjected to a ring-closing condensation reaction with an ammonia source, typically ammonium acetate in a high-boiling solvent like formamide.[1] This step forms the crucial 4-methyl-5-(trifluoromethyl)pyridin-2-ol intermediate. The final step is the chlorination of this pyridinone. This is a standard transformation in heterocyclic chemistry, readily achieved by treating the pyridinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2]

Visualizing the "Bottom-Up" Workflow

Caption: "Bottom-Up" synthesis of the target molecule.

Strategy 2: "Top-Down" Synthesis via Modification of a Pyridine Precursor

This classical approach begins with a pre-existing, suitably substituted 4-methylpyridine derivative and introduces the chloro and trifluoromethyl groups in subsequent steps. This strategy is often favored when appropriate starting pyridines are commercially available or readily synthesized.

Core Causality of the "Top-Down" Approach

The rationale here is to leverage the inherent reactivity of the pyridine ring and its substituents. The sequence of reactions is critical to ensure correct regioselectivity. Typically, it is more straightforward to introduce the trifluoromethyl group first, followed by the installation of the chlorine atom, as the directing effects of the existing substituents can be exploited.

We will explore two viable pathways within this strategy, differing in the method used to introduce the 2-chloro substituent.

Pathway 2A: Via a Pyridin-2-one Intermediate

This is arguably the most direct "top-down" route, hinging on the availability of 4-methyl-5-(trifluoromethyl)pyridin-2-ol.

-

Procurement or Synthesis of the Key Intermediate: The starting material for this pathway is 4-methyl-5-(trifluoromethyl)pyridin-2-ol . This compound is listed by chemical suppliers, indicating its accessibility.[3][4] Its synthesis would likely follow a similar cyclization strategy as outlined in the "bottom-up" approach or via other established methods for constructing pyridinones.[5]

-

Chlorination: The conversion of the 2-hydroxypyridine (which exists in tautomeric equilibrium with the pyridin-2-one form) to the 2-chloropyridine is a standard and high-yielding transformation. The most common and effective reagents for this are phosphorus oxychloride (POCl₃), often used with or without phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂).[2][6][7] The reaction typically proceeds by heating the pyridinone with an excess of the chlorinating agent.

| Reagent | Typical Conditions | Yield | Notes |

| POCl₃ | Reflux, neat or in a high-boiling solvent | >80% | A very common and effective method.[7] |

| POCl₃/PCl₅ | Reflux | High | The addition of PCl₅ can enhance reactivity for less reactive substrates.[6] |

| SOCl₂ | Reflux, often with a catalytic amount of DMF | Good to High | A viable alternative to phosphorus-based reagents. |

Pathway 2B: Via an Amino-Pyridine and Sandmeyer Reaction

This pathway offers an alternative route to the 2-chloro functionality, proceeding through a 2-aminopyridine intermediate. This can be advantageous if the corresponding amino-pyridine is more readily accessible than the pyridin-2-one.

-

Synthesis of 4-methyl-5-(trifluoromethyl)nicotinic acid: The synthesis can start from a precursor like 4-methylnicotinic acid. The trifluoromethyl group can be introduced at the 5-position through various modern trifluoromethylation protocols.[8][9]

-

Formation of 2-Amino-4-methyl-5-(trifluoromethyl)pyridine: The carboxylic acid group of the nicotinic acid derivative is converted into an amino group. A highly effective method for this transformation is the Curtius Rearrangement .[4][10] This involves:

-

Activation of the carboxylic acid, for instance, to an acid chloride (with SOCl₂) or an activated ester.

-

Reaction with an azide source (e.g., sodium azide) to form an acyl azide.

-

Thermal or photochemical rearrangement of the acyl azide to an isocyanate, which is then hydrolyzed (often in situ) to the primary amine.

-

-

Sandmeyer Reaction: The final step is the conversion of the 2-amino group to a 2-chloro group. The Sandmeyer reaction is the classic and most reliable method for this transformation.[5] It involves:

-

Diazotization of the 2-aminopyridine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

-

Reaction of the diazonium salt with a copper(I) chloride (CuCl) solution to yield the desired 2-chloropyridine.[5]

-

Visualizing the "Top-Down" Workflows

Caption: "Top-Down" synthetic strategies for the target molecule.

Conclusion: Selecting the Optimal Starting Materials and Route

The choice of the most suitable synthetic route and corresponding starting materials for the synthesis of 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine depends on several factors, including the scale of the synthesis, the cost and availability of precursors, and the desired overall efficiency.

-

The "Bottom-Up" Strategy offers a robust and controllable method for large-scale production, starting from inexpensive, simple molecules. Its linear nature allows for the straightforward purification of intermediates.

-

The "Top-Down" Strategy , particularly Pathway 2A , is highly efficient if the key intermediate, 4-methyl-5-(trifluoromethyl)pyridin-2-ol, is commercially available. This one-step chlorination is ideal for rapid synthesis on a laboratory scale. Pathway 2B provides a viable alternative, employing classic named reactions that are well-understood and reliable, though it involves more synthetic steps.

Ultimately, a thorough economic and practical evaluation of the starting material sourcing and reaction efficiencies will guide the synthetic chemist to the most appropriate and cost-effective pathway for obtaining this valuable chemical intermediate.

References

- CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents. (n.d.).

-

Baraznenok, I. L., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Communications, 12(1), 7335. Retrieved from [Link]

-

Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-111. Retrieved from [Link]

-

Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]

- Ghosh, A., et al. (2019). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 96(11), 1439-1444.

-

ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(28), 5951–5955. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]

-

Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PubMed. Retrieved from [Link]

-

Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-61. Retrieved from [Link]

- US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents. (n.d.).

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

- Tyvorskii, V. I., & Bobrov, D. N. (1998). Synthesis and transformations of 4-hydroxy-5-methyl-2-trifluoromethylpyridine. Chemistry of Heterocyclic Compounds, 34(6), 679-682.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

YouTube. (2021). Curtius Rearrangement. Retrieved from [Link]

-

Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

-

NROChemistry. (n.d.). Curtius Rearrangement. Retrieved from [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. Retrieved from [Link]

-

Wang, X., et al. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Molecules, 27(23), 8495. Retrieved from [Link]

Sources

- 1. 2-(Trifluoromethyl)pyridin-4-ol synthesis - chemicalbook [chemicalbook.com]

- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Methyl-5-(trifluoromethyl)pyridin-2-ol | 1590412-13-7 | QNC41213 [biosynth.com]

- 4. 4-Methyl-5-trifluoromethyl-pyridin-2-ol | 1590412-13-7 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. indianchemicalsociety.com [indianchemicalsociety.com]

- 7. researchgate.net [researchgate.net]

- 8. 1227581-65-8|4-Chloro-5-(trifluoromethyl)pyridin-2-amine|BLD Pharm [bldpharm.com]

- 9. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]

- 10. CAS#:1196155-41-5 | 4-chloro-5-(chloromethyl)-2-(trifluoromethyl)pyridine | Chemsrc [chemsrc.com]

A Technical Guide to the Synthesis and Reaction Mechanism of 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine

Abstract: 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine is a key structural motif found in various agrochemicals and pharmaceuticals. The introduction of a trifluoromethyl group into a pyridine scaffold can significantly enhance properties such as metabolic stability and lipophilicity.[1] This guide presents a comprehensive analysis of a proposed synthetic pathway for this compound, focusing on the underlying reaction mechanisms. The synthesis proceeds via a two-stage process: a cyclocondensation reaction to construct the core pyridine ring system, followed by a targeted chlorination. This approach, grounded in established heterocyclic chemistry, offers a robust and scalable route to this valuable intermediate. Detailed mechanistic discussions, exemplary protocols, and visual aids are provided to offer a thorough understanding for researchers and drug development professionals.

Introduction: The Significance of Trifluoromethylpyridines

Fluorinated organic compounds have become indispensable in modern chemistry, particularly within the life sciences. The trifluoromethyl (CF₃) group is a prominent feature in many active pharmaceutical ingredients (APIs) and agrochemicals due to its unique electronic properties and steric profile. When appended to a heterocyclic scaffold like pyridine, the CF₃ group can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties.

While numerous synthetic methods exist for trifluoromethylpyridines, they can be broadly categorized into two main strategies: the chlorine/fluorine exchange of a precursor trichloromethylpyridine, and the construction of the pyridine ring from a trifluoromethyl-containing building block (cyclocondensation).[1][2] The latter approach is often favored for producing complex substitution patterns, as it allows for the precise placement of functional groups from the outset. This guide will focus on a proposed cyclocondensation pathway for the synthesis of 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine, a specific isomer with potential as a high-value intermediate.

Proposed Two-Stage Synthetic Pathway

A logical and efficient route to construct the target molecule involves building the pyridine ring first, followed by a final chlorination step. This strategy circumvents the challenges of directly functionalizing a pre-existing pyridine ring, which can be difficult to control.[3] The proposed pathway consists of:

-

Stage 1: Cyclocondensation to form 2-Hydroxy-4-methyl-5-(trifluoromethyl)pyridine. This involves the reaction of a trifluoromethylated building block with an enamine component.

-

Stage 2: Chlorination to yield 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine. The intermediate hydroxypyridine (which exists predominantly as its pyridone tautomer) is converted to the final chloro-substituted product.

Figure 1. Overall two-stage synthetic workflow.

In-Depth Mechanistic Analysis

Stage 1: Pyridine Ring Formation via Bohlmann-Rahtz Synthesis

The Bohlmann-Rahtz pyridine synthesis is a powerful method for generating substituted pyridines from enamines and ethynylketones.[4][5][6] This reaction builds the pyridine ring in a convergent manner, offering high versatility. For our target, a modification of this reaction using a trifluoromethylated β-ketoester as the "ynone" equivalent is proposed.

Key Reactants:

-

CF₃ Component: Ethyl 4,4,4-trifluoroacetoacetate (ETFAA), a common trifluoromethyl-containing building block.[1][7][8]

-

Enamine Component: 3-Aminobut-2-enoate, which can be readily formed in situ from ethyl acetoacetate and ammonia.

The reaction proceeds through an initial Michael addition, followed by a series of condensations and a final cyclodehydration to yield the aromatic pyridine ring.

// Nodes start [label="Enamine + ETFAA"]; michael [label="Michael Adduct\n(Acyclic Intermediate)"]; cyclize [label="Cyclized Hemiaminal\nIntermediate"]; dehydrate [label="Dehydrated Dihydropyridine"]; aromatize [label="2-Hydroxy-4-methyl-5-\n(trifluoromethyl)pyridine\n(Pyridone form)"];

// Edges start -> michael [label="1. Michael Addition"]; michael -> cyclize [label="2. Intramolecular\nCondensation"]; cyclize -> dehydrate [label="3. Dehydration (-H₂O)"]; dehydrate -> aromatize [label="4. Tautomerization &\nAromatization"];

// Styling node [fontcolor="#202124"]; edge [fontcolor="#5F6368"]; {rank=same; start} {rank=same; michael} {rank=same; cyclize} {rank=same; dehydrate} {rank=same; aromatize} } ondot

Figure 2. Mechanistic flow for the Bohlmann-Rahtz cyclocondensation.

Causality Behind Experimental Choices:

-

Catalysis: The cyclodehydration step is often the rate-limiting and requires high temperatures.[5] The use of an acid catalyst (e.g., acetic acid, ZnBr₂, or an ion-exchange resin) can significantly lower the activation energy for this step, allowing the reaction to proceed under milder conditions.[9][10]

-

Solvent: Protic solvents like ethanol are often favored as they can facilitate the necessary proton transfer steps throughout the mechanism and help to protodesilylate any silyl-protected ynones that might be used as alternatives.[5]

Stage 2: Chlorination of the 2-Hydroxypyridine Intermediate

2-Hydroxypyridines exist in tautomeric equilibrium with their corresponding 2-pyridone form. In the gas phase and in solution, the pyridone form is generally dominant.[11] This tautomerism is crucial for the chlorination reaction. The conversion of the C=O bond of the pyridone to a C-Cl bond is typically achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3][12]

Mechanism with Phosphorus Oxychloride (POCl₃):

-

Activation: The lone pair on the pyridone oxygen attacks the electrophilic phosphorus atom of POCl₃, displacing a chloride ion. This forms a highly activated phosphoro-pyridyl intermediate.

-

Nucleophilic Attack: A chloride ion (either from the initial displacement or from the salt-like intermediate) acts as a nucleophile and attacks the C2 position of the pyridine ring.

-

Elimination: The C-O bond cleaves, and the electrons move to form a stable dichlorophosphate byproduct, resulting in the formation of the 2-chloro-substituted pyridine and rearomatization of the ring.

// Edges Pyridone -> Activated [label="1. Nucleophilic attack\non Phosphorus"]; POCl3 -> Activated; Activated -> Product [label="2. Nucleophilic attack\nby Cl⁻ at C2"]; Chloride -> Product [style=dashed]; Activated -> Byproduct [label="3. Elimination"];

// Styling edge [fontcolor="#5F6368"]; } ondot

Figure 3. Reaction mechanism for chlorination using POCl₃.

Causality Behind Experimental Choices:

-

Reagent Choice: POCl₃ is a powerful and cost-effective dehydrating and chlorinating agent, making it ideal for this transformation on a large scale.[12] Thionyl chloride (SOCl₂) is also effective.[3]

-

Reaction Conditions: The reaction is often run neat (without solvent) or in a high-boiling inert solvent like 1,2-dichloroethane at reflux temperatures to ensure the reaction goes to completion.[3] The addition of a catalytic amount of a tertiary amine or DMF can sometimes accelerate the reaction.

Exemplary Experimental Protocols

(Note: These protocols are representative and should be adapted and optimized based on laboratory-specific conditions and safety assessments.)

Protocol 1: Synthesis of 2-Hydroxy-4-methyl-5-(trifluoromethyl)pyridine

-

To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), and ethanol as the solvent.

-

Add ammonium acetate (2.5 eq) to the mixture.

-

Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield the title compound.

Protocol 2: Synthesis of 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine

-

In a fume hood, charge a round-bottom flask with 2-Hydroxy-4-methyl-5-(trifluoromethyl)pyridine (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) to the flask. The reaction is exothermic.

-

Optionally, add 1-2 drops of DMF as a catalyst.

-

Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. Monitor the reaction for the disappearance of the starting material.

-

After completion, cool the reaction mixture to room temperature.

-

CRITICAL STEP: Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic and vigorous reaction.

-

Neutralize the acidic aqueous solution by the slow addition of a base, such as a 10% sodium hydroxide solution, until the pH is neutral to slightly basic.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify by vacuum distillation or column chromatography to yield the final product.

Representative Reaction Data

The following table summarizes typical parameters for the proposed synthetic stages, based on analogous transformations reported in the literature.

| Parameter | Stage 1: Cyclocondensation | Stage 2: Chlorination |

| Key Reagents | ETFAA, Ethyl Acetoacetate, NH₄OAc | 2-Hydroxypyridine Intermediate, POCl₃ |

| Stoichiometry | 1 : 1 : 2.5 | 1 : 2-3 |

| Solvent | Ethanol | Neat or 1,2-Dichloroethane |

| Catalyst | Self-catalyzed or Acetic Acid | DMF (optional) |

| Temperature | 80-90 °C (Reflux) | 110 °C (Reflux) |

| Reaction Time | 12-24 hours | 3-5 hours |

| Typical Yield | 60-80% | 85-95% |

Conclusion

The proposed synthetic route, leveraging a Bohlmann-Rahtz-type cyclocondensation followed by a standard chlorination of the resulting pyridone, represents a robust and mechanistically well-understood pathway to 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine. By building the complex pyridine core from simpler, functionalized fragments, this strategy offers excellent control over the final substitution pattern. The detailed mechanistic analysis provides a causal understanding of the reaction parameters, empowering researchers to optimize conditions and troubleshoot potential issues. This guide serves as a foundational document for the efficient and scalable synthesis of this important fluorinated heterocyclic intermediate.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 4. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 6. synarchive.com [synarchive.com]

- 7. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. jk-sci.com [jk-sci.com]

- 11. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling precautions for 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine. As a crucial intermediate in pharmaceutical and agrochemical synthesis, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, empowering researchers to make informed decisions.

Compound Identification and Profile

2-Chloro-4-methyl-5-(trifluoromethyl)pyridine is a substituted pyridine derivative used as a building block in complex organic synthesis. Its specific combination of functional groups—a chloro-group, a methyl group, and a trifluoromethyl group on a pyridine ring—makes it a versatile reagent, but also necessitates stringent handling protocols.

| Property | Value | Reference |

| CAS Number | 780802-36-0 | |

| Molecular Formula | C₇H₅ClF₃N | |

| Molecular Weight | 195.57 g/mol | |

| Physical Form | Liquid | |

| Primary Use | Laboratory chemical, intermediate in organic synthesis | [1] |

Hazard Identification and GHS Classification

The primary hazards associated with this compound are acute toxicity and irritation. The Globally Harmonized System (GHS) classification provides a universally understood summary of these risks.

| GHS Pictogram | Signal Word | Hazard Statements (H-Statements) |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Analysis of Health Effects

-

Oral Toxicity (H302): Ingestion can lead to harmful systemic effects. Accidental ingestion may cause gastrointestinal irritation, nausea, and vomiting[2][3]. It is critical to enforce a strict "no eating, drinking, or smoking" policy in laboratory areas where this chemical is handled[1][4].

-

Skin Irritation (H315): Direct contact with the skin will cause irritation. Prolonged exposure can lead to more severe dermal reactions. The compound can be absorbed through the skin, contributing to systemic toxicity[2].

-

Eye Irritation (H319): This compound is a serious eye irritant. Direct contact with the liquid or its vapors can cause significant irritation, pain, and potential damage to the cornea[1][2].

-

Respiratory Irritation (H335): Inhalation of vapors or aerosols may irritate the respiratory tract, leading to coughing and shortness of breath[1][2]. Chronic inhalation exposure should be avoided as it can lead to more severe respiratory conditions.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with environmental controls and supplemented by robust PPE, is essential.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine must be conducted within a properly functioning and certified chemical fume hood. This is the most critical engineering control to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors[2].

-

Emergency Stations: An emergency eyewash station and a safety shower must be readily accessible, within a 10-second travel distance of the workstation[2][5]. Regular testing of these units is mandatory.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

PPE selection must be deliberate and based on the specific hazards of pyridine-based compounds.

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles when there is a significant risk of splashing[1][2][5].

-

Skin Protection:

-

Gloves: Standard nitrile gloves may not offer sufficient protection against pyridine derivatives. It is recommended to use butyl rubber or polyvinyl alcohol (PVA) gloves. Always consult the manufacturer's glove compatibility chart for the specific chemical being used. Gloves must be inspected before use and removed using the proper technique to avoid skin contact[6][7].

-

Lab Coat: A fully buttoned, long-sleeved lab coat is required. For larger quantities or higher-risk operations, a chemically resistant apron or suit should be considered[2].

-

-

Respiratory Protection: When engineering controls are insufficient or during an emergency, a NIOSH-approved respirator with appropriate cartridges for organic vapors is necessary. Personnel must be medically cleared and fit-tested to wear a respirator[2][7].

Caption: PPE Donning and Doffing Workflow.

Protocols for Safe Handling and Storage

Adherence to standardized protocols is crucial for minimizing risk during routine laboratory operations.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure all engineering controls are active and all required PPE is available and inspected.

-

Aliquotting: Transport the primary container to the fume hood. Dispense the required amount into a labeled, secondary container. Minimize the time the primary container is open.

-

Reaction Setup: Keep all containers and reaction vessels within the fume hood. Use a tray or secondary containment to prevent the spread of potential spills.

-

Post-Handling: After use, tightly seal all containers. Decontaminate any surfaces that may have been exposed.

-

Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and exiting the work area[4][6].

Storage Requirements

-

Container: Store in a tightly closed, properly labeled container[2][8].

-

Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals. The storage area should be secured and locked[5][9].

-

Temperature: Store refrigerated at 2-8°C (36-46°F) for long-term stability.

-

Incompatible Materials: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent reactions[1][9].

Emergency and First Aid Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Spill Response

Caption: Emergency Spill Response Flowchart.